Home > Products > Screening Compounds P53103 > 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine
1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine -

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine

Catalog Number: EVT-5091234
CAS Number:
Molecular Formula: C22H24BrFN4O3
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(+)-3-Methyl-[2-(1-piperidinyl)phenyl]butylamine

  • Compound Description: This chiral amine serves as a key intermediate in synthesizing (S)-repaglinide, an insulin secretagogue. []
  • Relevance: (S)-(+)-3-Methyl-[2-(1-piperidinyl)phenyl]butylamine shares the core structure of a 2-(1-piperidinyl)phenyl moiety with the target compound, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. This structural similarity suggests potential applications in medicinal chemistry.

2. 1-(3-Phenyl)propylbenzimidazole (PPBI)* Compound Description: PPBI is a benzimidazole derivative investigated as a ligand for Co(II), Fe(II), and Zn(II) complexes. []* Relevance: While PPBI doesn't share the entire core structure, it highlights the relevance of benzimidazole derivatives, particularly with substituted phenyl and alkyl chains, in coordination chemistry. This is relevant to the target compound, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, which also contains a substituted phenylpiperazine moiety.

3. 5-Nitro-1-(3-phenyl)propylbenzimidazole (PPNBI)* Compound Description: PPNBI is a derivative of PPBI with a nitro group introduced to the benzimidazole ring. It has also been studied for its coordination chemistry. []* Relevance: Similar to PPBI, PPNBI emphasizes the significance of benzimidazole derivatives in coordination chemistry. The introduction of a nitro group, similar to the nitro group present in 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, suggests a potential strategy for modifying the properties of the target compound.

4. 1-[2-(4-Morpholinyl)ethyl]benzimidazole (MEBI)* Compound Description: MEBI is another benzimidazole derivative that utilizes a morpholine substituent, showcasing diversity in ligand design. []* Relevance: Though MEBI differs structurally from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, it belongs to the same broad category of heterocyclic compounds with potential biological activity, particularly in the context of metal complexation.

5. 1-[2-(1-Piperidinyl)ethyl]benzimidazole (PEBI)* Compound Description: PEBI incorporates a piperidinyl group, indicating the potential of piperidine-containing compounds in ligand development. []* Relevance: PEBI shares the 1-piperidinyl moiety with 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, suggesting this structural feature might be crucial for specific interactions or activities.

6. 5-Nitro-1-[2-(1-piperidinyl)ethyl]benzimidazole (PENBI)* Compound Description: PENBI combines the features of PPNBI and PEBI, incorporating both a nitro group and a piperidinyl substituent. []* Relevance: PENBI's structure draws parallels with the target compound, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, with both containing nitro and piperidinyl groups. This suggests PENBI could offer insights into the target compound's chemical behavior or potential biological activities.

5,6,7,8-Tetrafluoro-1-(2-nitrophenyl)-3-phenyl-1H-benzo[e][1,3,4]oxadiazine

  • Compound Description: This compound is a tetrafluorinated benzoxadiazine derivative synthesized as part of a study exploring fluorine substitution reactions. []
  • Relevance: The compound highlights the feasibility of introducing fluorine atoms into aromatic systems, which could be relevant for modifying the properties of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. The presence of a nitrophenyl moiety further strengthens the structural analogy.

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

  • Compound Description: This compound class represents a series of serotonin 5-HT2 antagonists featuring a central imidazolidinone ring. Variations in substituents on the indole and imidazolidinone rings influence their potency and selectivity for 5-HT2 receptors. []
  • Relevance: While structurally distinct from the target compound, this series underscores the importance of exploring diverse substituents, particularly halogens and alkyl groups, to fine-tune the pharmacological properties of compounds targeting neurotransmitter receptors. Understanding these structure-activity relationships could inform modifications to 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine for potential therapeutic applications.

6-Fluoro-3-phenyl-3,4-dihydro-1,2,3-benzotriazin-4-one

  • Compound Description: This benzotriazinone derivative was studied for its photochemical behavior, particularly its potential to generate diazonium intermediates upon irradiation. []
  • Relevance: This compound emphasizes the reactivity of fluorine-containing heterocycles, similar to 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, under specific conditions. Understanding such reactivity can be critical for designing synthetic strategies or predicting potential metabolic pathways.

6-Nitro-3-phenyl-3,4-dihydro-1,2,3-benzotriazin-4-one

  • Compound Description: Similar to its 6-fluoro counterpart, this benzotriazinone was also investigated for its photochemical properties and potential to form diazonium species. []
  • Relevance: This compound, along with its 6-fluoro analogue, highlights the potential impact of electron-withdrawing groups like nitro on the reactivity and photochemical behavior of benzotriazinones. These findings could offer insights into the properties and potential applications of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, which shares a similar nitrophenyl substructure.
  • Compound Description: These nickel bis(1,2-dithiolene) complexes were investigated for their photoconducting properties in the Vis-NIR region. They were characterized using various spectroscopic techniques and X-ray crystallography. []
  • Relevance: While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, these nickel complexes highlight the broader application of organometallic compounds in material science, particularly in optoelectronics. This research emphasizes the potential for developing new materials with tailored properties by exploring different metal centers and ligands.
  • Compound Description: These compounds are a series of benzimidazole derivatives that were synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis. []
  • Relevance: The study highlights the versatility of benzimidazole scaffolds, similar to the structural motif present in 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, in medicinal chemistry. Introducing various substituents on the benzimidazole ring allows for fine-tuning the biological activity, suggesting avenues for developing novel antimicrobial agents.

4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

  • Compound Description: DBD-F is a fluorogenic reagent used for labeling and sensitive detection of various analytes, including amino acids and beta-blockers, using high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. []
  • Relevance: Though structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, DBD-F's use in analytical chemistry showcases the utility of introducing fluorine atoms and functional groups for enhancing detection sensitivity. This highlights a potential application for fluorine-containing compounds like the target compound in analytical chemistry or probe development.

4-(Phenyl-piperazine-methyle) benzamide derivatives

  • Compound Description: This class of compounds demonstrates potential therapeutic applications in treating pain, anxiety, and gastrointestinal disorders. []
  • Relevance: These derivatives share a structural motif of a phenylpiperazine unit with the target compound, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. This structural similarity suggests that the target compound might also exhibit similar therapeutic properties.

(S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one (Idelalisib)

  • Compound Description: Idelalisib is a clinically approved drug for treating chronic lymphocytic leukemia (CLL) and other hematological malignancies. It functions as a potent and selective inhibitor of the PI3Kδ isoform. []
  • Relevance: This drug highlights the importance of fluorine-containing heterocycles in medicinal chemistry, particularly in developing anticancer agents. While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, Idelalisib's success emphasizes the potential of similar compounds as leads for drug discovery, particularly for cancer therapies.

T-2328 (2-Fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride)

  • Compound Description: T-2328 is a potent and selective antagonist of the tachykinin neurokinin 1 (NK(1)) receptor. It demonstrated efficacy in blocking the emetic effects of cisplatin in animal models. []
  • Relevance: While structurally diverse from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, T-2328's use in studying emesis highlights the importance of targeting specific receptor subtypes for therapeutic benefit. This approach, coupled with exploring various chemical modifications, could be relevant for developing novel therapeutic agents based on the target compound's structure.

17. 1-(4-Methoxyphenyl)-2-[5-{(biphenyl-4-yloxy)methyl}4-(substituted phenyl)-3-mercapto-(4H)-1,2,4-triazol-3-ylthio)]ethanones (6a-6s)* Compound Description: This series of 1,2,4-triazole derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. Several compounds, including 6c, 6e, 6g, and 6l, showed significant anti-inflammatory activity with minimal ulcerogenic effects. []* Relevance: Although structurally different from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this series highlights the potential of aryl-substituted triazole derivatives in medicinal chemistry, particularly for inflammation and pain management. The presence of various substituents on the phenyl rings in this series underscores the importance of exploring diverse chemical modifications to optimize biological activity and reduce side effects.

18. 4-(Substituted phenyl)-3-(morpholin/pyrrolidin-4-ylmethylthio)-5-(4-phenylphenoxymethyl)-4H-1,2,4-triazoles (7a-7e)* Compound Description: These triazole derivatives, incorporating morpholine or pyrrolidine moieties, were synthesized and evaluated alongside the 6a-6s series for anti-inflammatory and analgesic properties. Notably, compounds 7b and 7e exhibited significant anti-inflammatory activity and potent analgesia without causing gastric irritation. [] * Relevance: While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this series, along with the 6a-6s compounds, emphasizes the importance of exploring diverse heterocyclic scaffolds and substituents for developing novel anti-inflammatory and analgesic agents. The successful incorporation of morpholine and pyrrolidine groups suggests potential avenues for structural modifications to the target compound to explore these activities.

Imidazo[1,2-a]pyridine Derivatives

  • Compound Description: This broad class of compounds has been investigated for their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2) [] and positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) []. Various substitutions around the core structure are explored to optimize for specific activities.
  • Relevance: Though structurally diverse from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, the exploration of imidazo[1,2-a]pyridine derivatives in both VEGF-R2 inhibition and mGluR2 modulation highlights the versatility of heterocyclic scaffolds in targeting diverse therapeutic areas. This research suggests that similar modifications and explorations around the core structure of the target compound could lead to the discovery of novel bioactive molecules with potential therapeutic applications.

4-Phenyl-1-piperazinyl, -piperidinyl, and -tetrahidropiridilo Derivatives

  • Compound Description: This family of compounds focuses on variations in the substituents attached to a central piperazine, piperidine, or tetrahydropyridine ring linked to a phenyl group. The research aims to identify potent and selective ligands for specific therapeutic targets. []
  • Relevance: These derivatives share a structural motif of a phenylpiperazine unit with 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. This similarity underscores the importance of this core structure in medicinal chemistry and its potential for interacting with various biological targets. Further investigation into the specific substitutions within this family could provide insights into optimizing the target compound for desired biological activities.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 is a substituted imidazole compound identified as a mechanism-based inactivator (MBI) of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. [, , , ]
  • Relevance: While structurally different from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, SCH 66712 highlights the potential for substituted imidazoles and piperazine moieties to interact with CYP enzymes. This interaction raises the possibility that the target compound might also exhibit inhibitory activity toward CYP enzymes, which could have implications for drug metabolism and potential drug-drug interactions.
  • Compound Description: Similar to SCH 66712, EMTPP is another substituted imidazole compound that acts as an MBI of both CYP2D6 and CYP3A4. [, , , ]
  • Relevance: EMTPP further strengthens the observation that substituted imidazoles and piperazines can interact with and potentially inhibit CYP enzymes. This information suggests that 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, which shares the piperazine moiety, could also potentially interact with CYP enzymes, warranting further investigation into its metabolic profile and potential drug interactions.

4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives

  • Compound Description: This group of compounds exhibited potent acaricidal activity, with 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine demonstrating the highest activity against various mite species. []
  • Relevance: These derivatives share the 1-[2-fluoro-phenyl]piperazine moiety with the target compound, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, suggesting that this structural motif could be associated with biological activity against pests. This finding suggests that exploring the acaricidal potential of the target compound could be of interest.

Ring-Disubstituted Methyl 2-Cyano-3-Phenyl-2-Propenoates

  • Compound Description: These compounds represent a series of electrophilic trisubstituted ethylenes synthesized and copolymerized with styrene. The study investigated the impact of various halogen and nitro substituents on the phenyl ring on their reactivity and the resulting copolymer properties. [, ]
  • Relevance: While not directly structurally analogous to 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this research underscores the impact of electronic effects, governed by substituents like halogens and nitro groups, on the reactivity and properties of aromatic compounds. Understanding these effects is crucial for predicting the behavior of the target compound in various chemical reactions and potentially informing the design of novel derivatives with tailored properties.

3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one (5a-p)

  • Compound Description: This series of 4-nitroimidazole derivatives were synthesized and assessed for their anticancer activity against four human cancer cell lines. Compounds 5f and 5k exhibited potent cytotoxicity against MCF-7 cells, while 5d and 5m showed activity against PC3 and DU145 cells. []
  • Relevance: This series highlights the potential of piperazine-containing nitroimidazole derivatives as anticancer agents. While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, the presence of both a piperazine ring and a nitro group in these active compounds suggests that the target compound might also exhibit some degree of anticancer activity, prompting further investigation.

Fluoro-substituted cyclic amino compounds

  • Compound Description: This class of compounds exhibits acetylcholinesterase inhibitor properties, making them potentially useful for treating neurological disorders like Alzheimer's disease. These compounds often feature fluorine-substituted phenyl rings linked to a piperidine or pyrrolidine ring through various linkers. []
  • Relevance: Although not directly analogous in structure to 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this research highlights the importance of incorporating fluorine atoms into cyclic amine scaffolds to modulate biological activity, particularly targeting enzymes like acetylcholinesterase. This information suggests that exploring the potential of the target compound or its derivatives as acetylcholinesterase inhibitors could be of interest for developing treatments for neurological disorders.

Ketamine Derivatives

  • Compound Description: This research focuses on synthesizing novel ketamine derivatives using the Mannich reaction to explore their potential as anesthetics. The study aimed to create compounds with improved pharmacological properties compared to ketamine. []
  • Relevance: While structurally unrelated to 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this research highlights the importance of exploring chemical modifications to existing drugs to enhance their therapeutic properties and potentially discover new applications. This approach could be applied to the target compound to identify derivatives with improved biological activity or novel therapeutic targets.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

  • Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme. It has demonstrated vasodilator activity in both pulmonary and systemic vascular beds, which is enhanced by NOS inhibition and sGC oxidation. []
  • Relevance: Although structurally diverse from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, BAY 60-2770's pharmacological profile highlights the importance of developing NO-independent sGC activators for treating cardiovascular diseases. This research provides valuable insights into alternative pathways for modulating sGC activity, which could be relevant for future drug discovery efforts, even for structurally unrelated compounds like the target compound.

2,4-Disubstituted 1,5-benzodiazepine Derivatives

  • Compound Description: This study describes the synthesis and evaluation of novel 2,4-disubstituted 1,5-benzodiazepine derivatives for anti-inflammatory and antioxidant activities. The presence of electron-withdrawing groups, like nitro and halogens, on the phenyl rings enhanced the anti-inflammatory activity of these compounds. []
  • Relevance: While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, this research highlights the potential of modifying benzodiazepine scaffolds for developing anti-inflammatory agents. The observed impact of electron-withdrawing groups on activity suggests that similar modifications to the target compound, which already possesses a bromine atom and a nitro group, could modulate its biological properties, potentially leading to novel anti-inflammatory candidates.

(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d)

  • Compound Description: These novel ureas were synthesized from (5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol and (phenylcarbamoyl)phosphoric acid dichlorides through a series of reactions. []
  • Relevance: Though structurally different from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, these compounds emphasize the continued exploration of novel heterocyclic systems, especially those incorporating nitrogen and oxygen, for various applications. This research highlights the importance of developing efficient synthetic routes for such complex molecules, which could be relevant for synthesizing derivatives of the target compound.

31. N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methyl piperazine carboxamides (8e-g)* Compound Description: Synthesized through a similar approach as the 8a-d series, these carboxamide derivatives further demonstrate the diversity achievable in heterocyclic synthesis. []* Relevance: While structurally distinct from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, the incorporation of morpholine and piperidine groups in these carboxamides suggests potential avenues for structural modifications to the target compound, potentially leading to derivatives with different pharmacological profiles.

32. 1-(1-(Benzo[d]thiazole-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (12a-d)* Compound Description: These benzothiazole-containing ureas, synthesized similarly to the 8a-d series, highlight the continued exploration of heterocyclic diversity in drug discovery. []* Relevance: Although structurally different from 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, these compounds highlight the use of benzothiazole, a privileged scaffold in medicinal chemistry. This suggests that incorporating benzothiazole or similar heterocycles into the target compound's structure could lead to derivatives with potentially improved pharmacological properties.

33. N-(1-(Benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides (12e-g) * Compound Description: Expanding upon the previous series, these carboxamides containing both benzothiazole and morpholine or piperidine further showcase the diversity achievable through synthetic modifications. []* Relevance: These compounds, similar to the 12a-d

Properties

Product Name

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone

Molecular Formula

C22H24BrFN4O3

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C22H24BrFN4O3/c23-17-7-3-2-6-16(17)22(29)27-12-10-26(11-13-27)20-15-19(25-8-4-1-5-9-25)18(24)14-21(20)28(30)31/h2-3,6-7,14-15H,1,4-5,8-13H2

InChI Key

XYZMSRXMZSAHND-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-])F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.